molecular formula C5H5NOS B1678530 Pyrithione CAS No. 1121-31-9

Pyrithione

Cat. No.: B1678530
CAS No.: 1121-31-9
M. Wt: 127.17 g/mol
InChI Key: YBBJKCMMCRQZMA-UHFFFAOYSA-N
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Description

. It exists in two tautomeric forms: the thione form and the thiol form. Pyrithione is commonly found in the Persian shallot and is known for its antimicrobial properties .

Mechanism of Action

Target of Action

Pyrithione, also known as zinc this compound, is a coordination complex consisted of this compound ligands chelated to zinc (2+) ions . It primarily targets fungi such as Malassezia globosa and M. restricta , which are common causes of dandruff and seborrheic dermatitis . It also targets bacterial cells .

Mode of Action

This compound acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes . It mediates its action by increasing the cellular levels of copper, and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role as an ionophore. By shuttling copper into the cell and facilitating its transport across intracellular membranes, this compound disrupts the normal biochemical pathways of the target organisms . This disruption can lead to the inhibition of alcohol dehydrogenase and disturbance of proton gradients in cell membranes .

Pharmacokinetics

This compound exhibits low solubility, which allows it to be released from topical formulations and deposited and retained relatively well onto the target skin surfaces . A physiologically based pharmacokinetic (PBPK) model has been developed to simulate the kinetics of this compound and its major metabolites in blood and tissues of rats following oral administration .

Result of Action

The result of this compound’s action is the inhibition of the growth and metabolism of targeted organisms, leading to their eventual death . This results in the effective treatment of conditions like dandruff and seborrheic dermatitis . At the molecular level, this compound disrupts the normal functioning of cellular proteins by damaging their iron-sulfur clusters .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its low solubility in water makes it suitable for use in outdoor paints and other products that protect against mildew and algae . It is also decomposed by ultraviolet light slowly, providing years of protection in direct sunlight . When used in latex paints with water containing much iron, a sequestering agent that preferentially binds the iron ions is needed .

Biochemical Analysis

Biochemical Properties

Pyrithione plays a significant role in biochemical reactions due to its ability to chelate metal ions such as zinc and copper. This chelation disrupts the function of metal-dependent enzymes and proteins in microorganisms, leading to their inhibition or inactivation. This compound interacts with enzymes such as superoxide dismutase and catalase, which are crucial for protecting cells from oxidative damage. By binding to these enzymes, this compound inhibits their activity, leading to an accumulation of reactive oxygen species and subsequent cell death .

Additionally, this compound interacts with membrane transporters such as FepC and MetQ in Escherichia coli, facilitating the uptake of this compound-metal complexes into the cell. This interaction disrupts metal homeostasis within the cell, further contributing to its antimicrobial effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal and astrocytic co-cultured cells, this compound induces cytotoxicity and neurotoxicity through oxidative stress. It downregulates the expression of genes involved in neurodevelopment and maturation while upregulating astrocyte markers. This compound also causes mitochondrial dysfunction and promotes the generation of reactive oxygen species, leading to cell death .

In bacterial cells, this compound disrupts membrane transport and metal homeostasis, leading to growth inhibition and cell death. It acts as an ionophore, shuttling metal ions such as copper into the cell and facilitating their transport across intracellular membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate metal ions and disrupt metal-dependent processes within cells. This compound binds to metal ions such as zinc and copper, forming stable complexes that inhibit the activity of metal-dependent enzymes and proteins. This inhibition leads to an accumulation of reactive oxygen species and oxidative stress, ultimately resulting in cell death .

This compound also disrupts membrane transport by collapsing the transmembrane pH gradient, which is essential for maintaining cellular homeostasis. This disruption further contributes to its antimicrobial effects by inhibiting the uptake of essential nutrients and ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under neutral pH conditions but can degrade under acidic or basic conditions. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause DNA damage and oxidative stress in cells, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and antifungal properties without significant toxicity. At high doses, this compound can cause neurotoxicity, cytotoxicity, and developmental toxicity. In rats, the no-observed-adverse-effect level (NOAEL) for developmental effects is 2 mg/kg body weight per day, while higher doses can lead to skeletal anomalies and other adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metal ions and enzymes. It disrupts metal homeostasis by chelating metal ions such as zinc and copper, leading to the inhibition of metal-dependent enzymes and proteins. This disruption affects metabolic flux and metabolite levels within the cell, contributing to its antimicrobial effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with membrane transporters and binding proteins. In Escherichia coli, membrane transporters such as FepC and MetQ facilitate the uptake of this compound-metal complexes into the cell. This compound also acts as an ionophore, shuttling metal ions across intracellular membranes and affecting their localization and accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to chelate metal ions and interact with membrane transporters. This compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular function. The presence of targeting signals or post-translational modifications may also direct this compound to specific compartments or organelles within the cell .

Chemical Reactions Analysis

Pyrithione undergoes various chemical reactions, including:

Comparison with Similar Compounds

Pyrithione is often compared with its metal complexes, such as zinc this compound and copper this compound . These metal pyrithiones have similar antimicrobial properties but differ in their specific applications and toxicity profiles. For instance, zinc this compound is widely used in shampoos, while copper this compound is used as a biocide in marine environments . Other similar compounds include sodium this compound and 2-mercaptopyridine N-oxide .

This compound’s unique ability to act as an ionophore and its broad-spectrum antimicrobial properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-hydroxypyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBJKCMMCRQZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15922-78-8 (hydrochloride salt)
Record name Pyrithione
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DSSTOX Substance ID

DTXSID4048010, DTXSID00149908
Record name 2-Mercaptopyridine monoxide
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Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Soluble in cold water (Zinc salt)
Record name Pyrithione
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Mechanism of Action

Inhibition of fungal growth by pyrithione zinc is linked to increased copper uptake and cellular levels of copper, which is demonstrated by decreased CTR1-lacZ expression and slightly increased CUP1-lacZ expression in affected microorganisms. The coordination complex of pyrithione zinc dissociates, and pyrithione ligand forms a CuPT complex from available extracellular copper in the target organism. Pyrithione acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes. Copper may be shuttled into the mitochondria. Copper inactivates iron-sulfur (Fe-S) cluster-containing proteins via a mechanism similar to that described for copper-induced growth inhibition in bacteria. Decreased activity of Fe-S proteins leads to inhibition of fungal metabolism and fungal growth. Pyrithione zinc has been shown to slightly increase the levels of zinc.
Record name Pyrithione
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CAS No.

1121-30-8, 1121-31-9
Record name Pyrithione
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Record name 2-Pyridinethiol, 1-oxide
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Record name Pyrithione
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Record name 1-hydroxyl-1H-pyridine-2-thione
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Record name PYRITHIONE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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